Cas no 274-26-0 (Benzo[d][1,3]oxathiole)
![Benzo[d][1,3]oxathiole structure](https://www.kuujia.com/scimg/cas/274-26-0x500.png)
Benzo[d][1,3]oxathiole Chemical and Physical Properties
Names and Identifiers
-
- Benzo[d][1,3]oxathiole
- 1,3-Benzoxathiole
- 1,3-Benzoxathiol
- AK-80851
- ANW-68015
- benzo[1,3]oxathiole
- CTK1A4884
- KB-250762
- SureCN57996
- benzo-1,3-oxathiol
- AKOS006373239
- 1, 3-benzoxathiole
- 2H-1,3-BENZOXATHIOLE
- 274-26-0
- DTXSID00483495
- SCHEMBL57996
-
- Inchi: InChI=1S/C7H6OS/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
- InChI Key: AIUOUEPKBRDPLG-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)OCS2
Computed Properties
- Exact Mass: 138.01398
- Monoisotopic Mass: 138.01393598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 34.5Ų
Experimental Properties
- PSA: 9.23
Benzo[d][1,3]oxathiole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM154527-1g |
benzo[d][1,3]oxathiole |
274-26-0 | 95% | 1g |
$532 | 2022-06-11 | |
Alichem | A019094302-5g |
Benzo[d][1,3]oxathiole |
274-26-0 | 95% | 5g |
$1818.60 | 2023-09-02 | |
Chemenu | CM154527-5g |
benzo[d][1,3]oxathiole |
274-26-0 | 95% | 5g |
$1539 | 2021-06-09 | |
Chemenu | CM154527-1g |
benzo[d][1,3]oxathiole |
274-26-0 | 95% | 1g |
$439 | 2021-06-09 | |
Alichem | A019094302-1g |
Benzo[d][1,3]oxathiole |
274-26-0 | 95% | 1g |
$495.00 | 2023-09-02 |
Benzo[d][1,3]oxathiole Related Literature
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1. Polyfluoroarenes. Part XV. Diazo-oxides and related compoundsJ. M. Birchall,R. N. Haszeldine,J. Nikokavouras,E. S. Wilks J. Chem. Soc. C 1971 562
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Marta Paradís-Bas,Judit Tulla-Puche,Fernando Albericio Chem. Soc. Rev. 2016 45 631
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Mengjia Zhang,Jiaqing Lu,Zhiqiang Weng Org. Biomol. Chem. 2018 16 4558
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4. Dithiols. Part 28. Conversion of 1,3-dithiolan-2-ones, 1,3-oxathiolan-2-ones, and 1,3-oxathiolan-2-thiones into 1,3-dithiolan-2-thionesRichard C. Forster,Leonard N. Owen J. Chem. Soc. Perkin Trans. 1 1978 822
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Guodong Zhao,Yaxin Wang,Cheng Wang,Haimin Lei,Bingqing Yi,Rongbiao Tong Green Chem. 2022 24 4041
Additional information on Benzo[d][1,3]oxathiole
Benzo[d][1,3]oxathiole (CAS No. 274-26-0): A Comprehensive Overview of Its Structure, Applications, and Recent Research Developments
Benzo[d][1,3]oxathiole, identified by the chemical compound code CAS No. 274-26-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science due to its unique structural properties and versatile applications. This compound belongs to the class of oxathioles, which are sulfur-containing heterocycles known for their broad spectrum of biological activities. The presence of both oxygen and sulfur atoms in its ring structure imparts distinct reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and industrial applications.
The molecular structure of Benzo[d][1,3]oxathiole consists of a benzene ring fused with an oxathiole moiety. This fusion creates a system with rich electronic properties and potential for diverse chemical modifications. The oxygen and sulfur atoms in the oxathiole ring can engage in hydrogen bonding, coordinate with metal ions, and participate in various organic reactions, such as nucleophilic substitution and oxidation processes. These characteristics have made Benzo[d][1,3]oxathiole a subject of extensive research for developing novel synthetic methodologies and functional materials.
In recent years, Benzo[d][1,3]oxathiole has been extensively studied for its pharmacological potential. Researchers have explored its derivatives as intermediates in the synthesis of bioactive molecules targeting various therapeutic areas. One notable area of interest is its application in anti-inflammatory and anti-microbial drug development. The oxathiole moiety has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, suggesting its potential as a lead compound for designing new anti-inflammatory agents.
Moreover, the structural flexibility of Benzo[d][1,3]oxathiole allows for the introduction of diverse substituents at different positions on the benzene ring and the oxathiole moiety. This variability has enabled chemists to tailor the compound's properties for specific applications. For instance, researchers have synthesized analogs of Benzo[d][1,3]oxathiole that exhibit enhanced binding affinity to certain biological targets, making them promising candidates for further development into therapeutic drugs.
The industrial significance of CAS No. 274-26-0, or Benzo[d][1,3]oxathiole, extends beyond pharmaceuticals. Its derivatives have been explored in the development of advanced materials, including liquid crystals and organic semiconductors. The ability of these compounds to self-assemble into ordered structures makes them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The incorporation of sulfur atoms in the molecule enhances its electron-withdrawing properties, which is beneficial for tuning the electronic characteristics of these materials.
A recent study published in the Journal of Organic Chemistry highlighted the role of Benzo[d][1,3]oxathiole derivatives in designing novel catalysts for organic transformations. The research demonstrated that certain modifications to the oxathiole ring could significantly improve the catalytic activity and selectivity of metal complexes based on this scaffold. This finding opens up new avenues for developing more efficient synthetic routes in industrial chemistry.
The synthesis of CAS No. 274-26-0, or Benzo[d][1,3]oxathiole, has also seen advancements with the advent of green chemistry principles. Researchers are increasingly focusing on developing sustainable synthetic methods that minimize waste and reduce environmental impact. One such approach involves using biocatalysts or enzymatic reactions to construct the oxathiole core efficiently. These methods not only improve yield but also align with global efforts to promote sustainable chemical manufacturing.
In conclusion, Benzo[d][1,3]oxathiole, identified by its CAS number 274-26-0, is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. The ongoing research into its derivatives continues to uncover new possibilities for leveraging this compound's properties in addressing contemporary scientific challenges.
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